molecular formula C19H28N2O4 B2710495 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921522-83-0

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2710495
CAS RN: 921522-83-0
M. Wt: 348.443
InChI Key: XGQVZRXQWXPXER-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.443. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a chemical compound potentially involved in the synthesis of various heterocyclic compounds with biological activities. Research has led to the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents. These compounds have demonstrated cyclooxygenase inhibition (COX-1/COX-2), providing a foundation for the synthesis of new heterocyclic compounds with significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Enantioselective Synthesis and Metabolites

Enantioselective synthesis techniques have been applied to create optical isomers of various pharmacologically active compounds, such as the metabolites of the vasopressin V2 receptor antagonist OPC-31260. Through lipase-catalyzed transesterification, researchers have developed methods to synthesize these compounds enantioselectively, enabling the study of their pharmacological properties with maintained absolute configurations. This approach highlights the utility of enantioselective synthesis in the development of drug metabolites (J. Matsubara et al., 2000).

Antifungal and Antineoplastic Agents

Research into thieno[2,3-b]azepin-4-ones as potential antineoplastic agents has been conducted, with the aim of developing new treatments for cancer. Despite the promising structure of these compounds, preliminary biological data have not indicated significant antineoplastic activity. This research underscores the importance of exploring various heterocyclic compounds for their potential antineoplastic properties, even when initial results may not meet expectations (R. F. Koebel, L. Needham, C. Blanton, 1975).

The synthesis of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues has been reported, with these compounds showing moderate to high antifungal activities against several phytopathogenic fungi. This research highlights the potential of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues as fungicidal candidates, contributing to the development of new compounds for crop protection (Dongyan Yang et al., 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-6-24-11-17(22)20-14-7-8-16-15(9-14)21(10-13(2)3)18(23)19(4,5)12-25-16/h7-9,13H,6,10-12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQVZRXQWXPXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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